![molecular formula C19H21N3O2S2 B2991267 N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1903249-31-9](/img/structure/B2991267.png)
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a highly specific, chemically structured compound with diverse applications in chemistry, biology, medicine, and industry. Known for its intricate molecular framework, this compound exemplifies the versatility and complexity of modern chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves a multi-step reaction process. Starting with the precursor molecules, a series of condensation, cyclization, and functional group transformations lead to the final product. Typical conditions include:
Condensation Reaction: : Utilizing reagents like ethyl thioglycolate and acetic anhydride under acidic or basic catalysis.
Cyclization: : Employing a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an inert solvent like dimethylformamide (DMF).
Functional Group Transformations: : Involving reagents such as N-chlorosuccinimide (NCS) or dichloromethane (DCM) for specific modifications.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by optimizing each reaction step for efficiency and yield. The process includes large-scale batch reactors, continuous flow synthesis, and stringent purification techniques like crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions in the presence of strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Reduction reactions involve agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : The compound participates in nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium methoxide (NaOMe) or methyl iodide (CH3I).
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, palladium on carbon.
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: : Acidic or basic catalysts depending on the reaction type.
Major Products Formed: The major products formed from these reactions vary based on the conditions and reagents used, often leading to modified structures with altered functional groups, enhancing the compound's applicability in various fields.
科学的研究の応用
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide finds extensive use in scientific research:
Chemistry: : It serves as a building block for synthesizing more complex molecules, offering a foundation for developing novel pharmaceuticals and advanced materials.
Biology: : In biological studies, the compound is used as a probe to investigate enzyme interactions and cellular pathways.
Medicine: : Its potential therapeutic properties make it a candidate for drug development, particularly in targeting specific molecular pathways in diseases like cancer and inflammatory disorders.
Industry: : In industrial applications, the compound is utilized in the synthesis of specialty chemicals, agricultural products, and advanced polymers.
作用機序
The mechanism of action of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with molecular targets within biological systems. The compound binds to specific enzymes or receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to the inhibition or activation of key processes, depending on the context of its application.
類似化合物との比較
Comparison with Other Compounds: N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to its specific chemical structure, which confers distinct properties compared to similar compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: : Often used in medicinal chemistry for their bioactive properties.
Cyclopentanecarboxamide analogs: : Explored for their therapeutic potential in various diseases.
Thiophene-based compounds: : Widely studied for their electronic properties and use in organic electronics.
This compound's distinctive structure and broad range of applications make it a valuable subject of study in multiple scientific domains. Its unique combination of functional groups and reactivity patterns set it apart from other compounds in its class.
特性
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-13-21-16-14(6-12-26-16)17(23)22(13)10-9-20-18(24)19(7-2-3-8-19)15-5-4-11-25-15/h4-6,11-12H,2-3,7-10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBVVTAAXFXIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
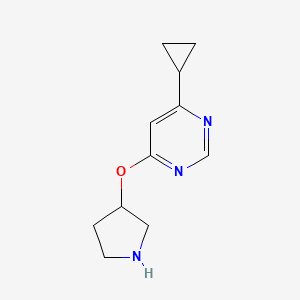
![3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2991187.png)
![8-(2-chloro-4-fluorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2991188.png)
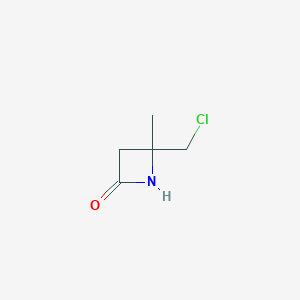
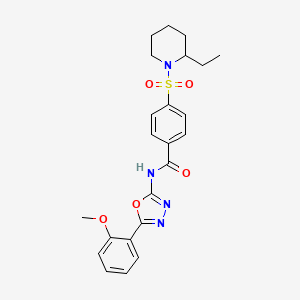
![3-[[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2991191.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2991192.png)
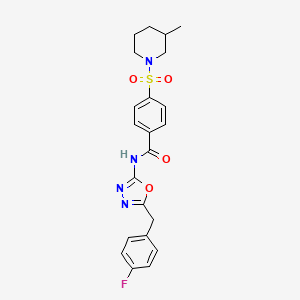
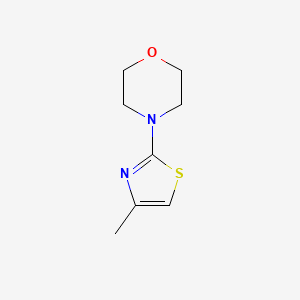
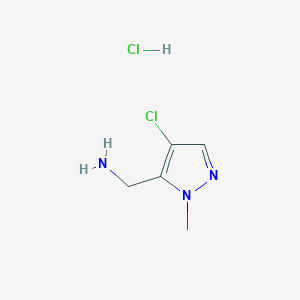
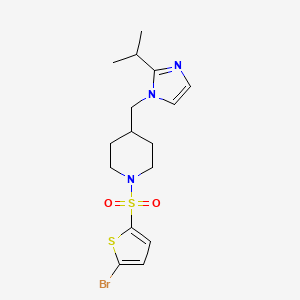
![4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2991202.png)
![3-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2991203.png)
![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2991207.png)
